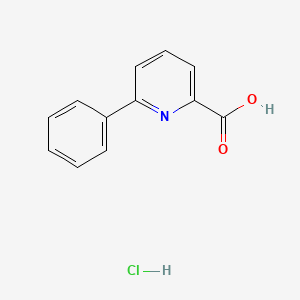![molecular formula C18H13N3O2S B2931331 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207001-15-7](/img/structure/B2931331.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a benzo[d]oxazole ring, a phenyl group, and a thiophene ring connected through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves the reaction of 4-(benzo[d]oxazol-2-yl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms on the aromatic rings.
Aplicaciones Científicas De Investigación
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene
- 4-(benzo[b]thiophen-2-yl)-N-(4-(benzo[d]oxazol-2-yl)phenyl)aniline
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the presence of both benzo[d]oxazole and thiophene rings, which impart distinct electronic and structural properties. This combination makes it a versatile compound for various applications, particularly in the development of advanced materials and therapeutic agents.
Propiedades
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(21-16-6-3-11-24-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)23-17/h1-11H,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZCBWTXGKEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2931249.png)
![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)
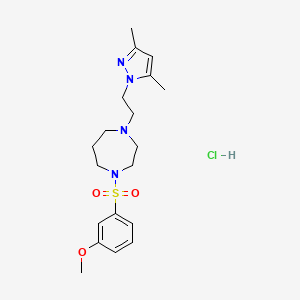

![3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2931255.png)
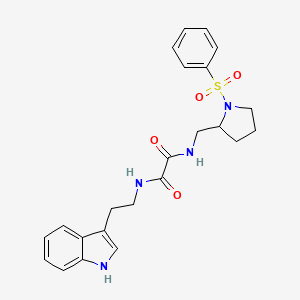
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2931260.png)

![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)
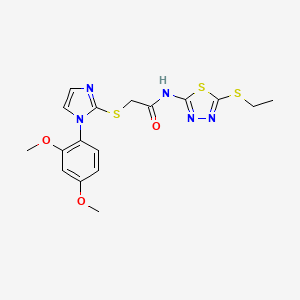
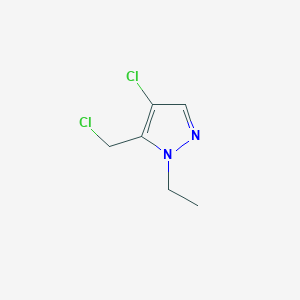
![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)
